(3E)-3-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3E)-3-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features an indole core, a common structure in many biologically active molecules, and a piperidine ring, which is often found in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the piperidine ring and the formation of the final product through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
The compound (3E)-3-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3E)-3-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of indole and piperidine derivatives on various biological systems. Its potential interactions with enzymes and receptors can provide insights into its biological activity.
Medicine
In medicine, the compound’s structure suggests potential pharmacological applications. It could be investigated for its activity against various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3E)-3-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core can interact with various biological molecules, potentially inhibiting or activating specific pathways. The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simple ester with a similar keto-enol tautomerism.
Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical reactions.
Diketene: A reactive intermediate used in the synthesis of various organic compounds.
Uniqueness
What sets (3E)-3-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one apart is its combination of an indole core and a piperidine ring, which provides unique chemical and biological properties
Properties
Molecular Formula |
C24H23N3O2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(3E)-3-[[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C24H23N3O2/c28-23(26-12-6-1-7-13-26)16-27-15-17(18-8-3-5-11-22(18)27)14-20-19-9-2-4-10-21(19)25-24(20)29/h2-5,8-11,14-15H,1,6-7,12-13,16H2,(H,25,29)/b20-14+ |
InChI Key |
UCGONRUNBQCPOU-XSFVSMFZSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)/C=C/4\C5=CC=CC=C5NC4=O |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C=C4C5=CC=CC=C5NC4=O |
Origin of Product |
United States |
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